2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC14813914
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O3 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 3-(6-oxo-6-piperidin-1-ylhexyl)-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C19H25N3O3/c23-17(21-12-6-2-7-13-21)11-3-1-8-14-22-18(24)15-9-4-5-10-16(15)20-19(22)25/h4-5,9-10H,1-3,6-8,11-14H2,(H,20,25) |
| Standard InChI Key | VHGXXMNSXPZQLI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Introduction
Biological Activities
Quinazolinones are known for their broad spectrum of biological activities:
-
Antimicrobial Activity: Many quinazolinones exhibit antimicrobial properties, which could be relevant for compounds with modifications like the piperidine group .
-
Anticancer Activity: Some quinazolinones have shown promise as anticancer agents by inhibiting specific kinases or pathways .
-
Anti-inflammatory Activity: Quinazolinones may also possess anti-inflammatory properties, which could be enhanced by specific functional groups.
Synthesis and Characterization
The synthesis of quinazolinones typically involves condensation reactions between appropriate precursors. For 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one, synthesis might involve a multi-step process to attach the hexyl and piperidine moieties to the quinazoline core.
| Step | Description |
|---|---|
| 1. Formation of Quinazoline Core | Synthesis of the quinazoline ring structure. |
| 2. Attachment of Hexyl Group | Introduction of the hexyl chain to the quinazoline core. |
| 3. Incorporation of Piperidine Moiety | Attachment of the piperidine group to the hexyl chain. |
Potential Applications
Given the biological activities associated with quinazolinones, 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one could have potential applications in:
-
Pharmaceuticals: As a candidate for drug development, particularly in areas where quinazolinones have shown efficacy.
-
Biomedical Research: For studying interactions with biological targets and understanding the effects of structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume